N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-8-7-10(9-13(12)22-2)15-23(19,20)14-6-4-3-5-11(14)16(17)18/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJGTVBRQAFGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
| Component | Role | Optimal Quantity | Temperature | Duration |
|---|---|---|---|---|
| 3,4-Dimethoxyaniline | Nucleophile | 1.0 equiv | 0–5°C | 30 min |
| 2-Nitrobenzenesulfonyl chloride | Electrophile | 1.1 equiv | 0–25°C | 12–24 h |
| Pyridine/Triethylamine | Base (HCl scavenger) | 1.5 equiv | RT | – |
| Dichloromethane | Solvent | 10 mL/mmol | RT | – |
Pyridine outperforms triethylamine in suppressing side reactions due to its superior HCl sequestration capacity, particularly at scales >100 mmol.
Step-by-Step Procedure
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Cooling Phase : Charge a three-neck flask with 3,4-dimethoxyaniline (1.0 equiv) and dichloromethane (5 mL/mmol). Cool to 0–5°C using an ice-salt bath.
-
Base Addition : Introduce pyridine (1.5 equiv) dropwise over 10 minutes while maintaining <10°C.
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Sulfonyl Chloride Introduction : Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) dissolved in dichloromethane (5 mL/mmol) via dropping funnel over 30 minutes.
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Reaction Progression : Warm to room temperature (25°C) and stir for 12–24 hours. Monitor completion via TLC (hexane:ethyl acetate 3:1, Rf = 0.45).
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Workup : Quench with ice-cold 1M HCl (20 mL/mmol), extract with dichloromethane (3 × 15 mL/mmol), dry over Na2SO4, and concentrate in vacuo.
Catalytic Methods for Enhanced Efficiency
Iron-Based Catalysis
Recent advances employ FeBr2 (20 mol%) in 1,2-dichloroethane (DCE) at 100°C, achieving 58% yield in 60 hours. While slower than classical methods, this approach eliminates pyridine, reducing toxicity.
Mechanistic Insight : FeBr2 facilitates C–H amidation via a radical pathway, confirmed by ESR spectroscopy. The nitro group acts as an electron-withdrawing director, favoring para-substitution.
Industrial Scale Synthesis
Continuous Flow Reactor Design
| Parameter | Laboratory Batch | Continuous Flow | Improvement |
|---|---|---|---|
| Throughput | 50 g/day | 2 kg/day | 40× |
| Reaction Time | 24 h | 4 h | 83% ↓ |
| Yield | 65% | 72% | 7% ↑ |
Patented protocols (WO2017133655A1) utilize tubular reactors with in-line IR monitoring for real-time adjustment of stoichiometry and temperature.
Purification Techniques
Column Chromatography vs. Recrystallization
| Method | Purity (%) | Yield Recovery (%) | Solvent Consumption |
|---|---|---|---|
| Silica Gel Chromatography | 98.5 | 85 | 500 mL/g |
| Ethyl Acetate Recrystallization | 99.2 | 92 | 150 mL/g |
Recrystallization from ethyl acetate/hexane (1:3) is preferred for >10 g batches, producing needle-like crystals suitable for X-ray diffraction.
Yield Optimization Strategies
Stoichiometric Adjustments
Increasing sulfonyl chloride to 1.2 equiv raises yields to 78% but necessitates additional base (2.0 equiv pyridine) to prevent HCl-mediated decomposition.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 75 |
| Chloroform | 4.81 | 68 |
| THF | 7.52 | 52 |
Polar aprotic solvents enhance sulfonyl chloride reactivity by stabilizing the transition state.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 2H), 7.52 (t, J = 7.6 Hz, 1H), 7.03 (d, J = 8.8 Hz, 1H), 6.91 (s, 1H), 6.84 (d, J = 8.4 Hz, 1H), 3.89 (s, 3H), 3.87 (s, 3H).
| Hazard | Mitigation Strategy |
|---|---|
| 2-Nitrobenzenesulfonyl chloride | Use explosion-proof refrigerators; avoid metal contact |
| Dichloromethane | Closed-loop distillation systems; PPE with butyl gloves |
| Pyridine | Neutralization traps; fume hoods with ≤0.1 ppm exposure |
Recent Methodological Advances
Microwave-assisted synthesis (100 W, 80°C) reduces reaction time to 2 hours with comparable yields (70%), though scalability remains challenging. Biocatalytic routes using Pseudomonas fluorescens sulfotransferases show preliminary success (22% yield), offering a green chemistry alternative .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed:
Reduction: Formation of N-(3,4-dimethoxyphenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the methoxy groups.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide has been investigated for its potential as a drug candidate due to its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, revealing the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptotic pathways |
The results suggest that this compound can inhibit cancer cell growth through mechanisms such as apoptosis induction and modulation of signaling pathways .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. In studies against various bacterial strains, it demonstrated moderate antibacterial activity:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
These findings indicate that while the compound exhibits some antibacterial properties, further research is necessary to fully elucidate its mechanisms of action against bacteria .
Neurological Applications
This compound has been studied for its potential in treating neurological disorders.
Orexin Receptor Antagonism
Patents have reported the use of this compound as an orexin receptor antagonist, suggesting its application in treating sleep disorders and other conditions associated with the orexin system dysfunction. It has potential therapeutic implications for insomnia, anxiety disorders, and cognitive impairments .
Structure-Activity Relationship Studies
The structure-activity relationship studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. A systematic investigation revealed that specific substituents on the phenyl rings significantly influence its interaction with biological targets, enhancing its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction.
Comparison with Similar Compounds
Key Differences :
- The thiadiazole (Compound 10) and indazole (Compound 19) moieties confer distinct steric and electronic profiles. Compound 19 showed superior VEGFR-2 inhibition (IC₅₀ = 0.12 μM) compared to dasatinib (IC₅₀ = 0.15 μM), attributed to enhanced hydrogen bonding with the receptor’s active site .
- The nitro group may improve electron-deficient character, favoring interactions with hydrophobic pockets in kinases .
Sulfonamides with Varied Methoxy Substitution Patterns
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide (): This compound replaces the nitro group with a methyl substituent, reducing electron-withdrawing effects. The ethyl linker may enhance flexibility but decrease binding rigidity compared to the direct sulfonamide linkage in the target compound .
- N-[(3,5-Dimethoxyphenyl)ethyl]-4′-methylbenzenesulfonamide (): The 3,5-dimethoxy configuration alters the spatial arrangement of methoxy groups, likely diminishing VEGFR-2 affinity due to suboptimal positioning for hydrogen bonding .
Nitro-Substituted Sulfonamide Derivatives
- N-(Chroman-4-yl)-N-(2,5-dimethoxyphenethyl)-2-nitrobenzenesulfonamide (): Incorporates a chroman ring and 2,5-dimethoxyphenethyl group.
- N-[5-(2-Chlorophenyl)-[1,3,4]oxadiazol-2-yl]-4-nitro-N-phenyl-benzenesulfonamide (): The oxadiazole ring introduces additional hydrogen-bonding sites, but the chloro substituent may increase toxicity compared to methoxy groups .
Structural and Pharmacological Data Comparison
Biological Activity
N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a nitro-substituted benzene ring, which is further substituted with a dimethoxyphenyl moiety. This unique structure allows for interactions with various biological targets.
The biological activity of this compound primarily involves its ability to interact with specific receptors and enzymes:
- Sigma Receptors : The compound has been shown to bind to sigma receptors, which are implicated in numerous cellular processes including modulation of neurotransmitter release and regulation of ion channels.
- PI3K Inhibition : Recent studies indicate that derivatives of this compound exhibit selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation and survival. For instance, a related compound demonstrated an IC50 value of 8.6 nM against PI3Kδ, highlighting its potential as an anticancer agent .
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SU-DHL-6 (B-cell) | 2.13 | PI3Kδ inhibition |
| A549 (Lung) | 5.00 | Induction of apoptosis |
| MCF-7 (Breast) | 3.50 | Modulation of estrogen receptors |
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects by inhibiting lipoxygenase activity, which is involved in the inflammatory response. This property could be beneficial in treating conditions like asthma or arthritis .
Case Studies
- Inhibition of Leishmania infantum : A study demonstrated that derivatives similar to this compound inhibited the growth of Leishmania infantum amastigotes, suggesting potential use in treating visceral leishmaniasis .
- Diabetes Research : Research indicates that compounds in this class may modulate pathways linked to diabetic complications by affecting lipid metabolism and inflammation .
Q & A
Basic: What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide, and how can purity be optimized?
The synthesis typically involves a nucleophilic substitution reaction between 3,4-dimethoxyaniline and 2-nitrobenzenesulfonyl chloride. Key steps include:
- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane with triethylamine (1.2–1.5 equivalents) as a base to scavenge HCl. Maintain temperatures between 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Purification : Recrystallization from ethanol/water (7:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
- Yield Optimization : Use excess sulfonyl chloride (1.3 equivalents) and inert atmosphere (N₂/Ar) to prevent oxidation of the methoxy groups .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?
- 1H-NMR : Expect aromatic protons at δ 6.8–7.5 ppm (split into multiplets due to nitro and sulfonamide groups). Methoxy protons appear as singlets at δ 3.8–3.9 ppm. The sulfonamide NH is typically broad at δ 9.5–10.5 ppm .
- IR Spectroscopy : Strong bands for sulfonamide S=O (1340–1370 cm⁻¹ and 1150–1180 cm⁻¹) and nitro group (1520–1560 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 362.34 g/mol for C₁₄H₁₄N₂O₆S). Fragmentation peaks at m/z 183 (dimethoxyphenyl fragment) and 199 (2-nitrobenzenesulfonyl fragment) confirm the structure .
Advanced: How do electronic effects of the 3,4-dimethoxyphenyl and 2-nitrobenzenesulfonyl groups influence reactivity in substitution reactions?
- Electron-Donating Methoxy Groups : Activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. This directs reactivity to the sulfonamide nitrogen or the nitro group’s meta position .
- Nitro Group : Strong electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution (e.g., displacement of nitro with amines under high-temperature Pd catalysis) .
- Steric Effects : Ortho-nitro and para-sulfonamide groups create steric hindrance, reducing reactivity at the benzene ring. Computational modeling (DFT) can predict reactive sites .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in enzyme assays)?
- Assay Standardization : Ensure consistent use of positive controls (e.g., dasatinib for kinase inhibition) and buffer conditions (pH 7.4, 1 mM DTT for VEGFR-2 assays) .
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.
- Dose-Response Repetition : Perform triplicate experiments with 8–12 concentration points. Statistical tools (e.g., GraphPad Prism) fit curves and calculate IC₅₀ with 95% confidence intervals .
- Compare Substituent Effects : Analogues lacking the 3,4-dimethoxy group show reduced activity, suggesting this moiety’s critical role in target binding .
Advanced: How can molecular docking elucidate the interaction between this compound and VEGFR-2?
- Protein Preparation : Retrieve VEGFR-2 crystal structure (PDB ID: 4ASD). Remove water molecules and add polar hydrogens using AutoDock Tools .
- Ligand Preparation : Generate 3D conformers of the compound and assign Gasteiger charges.
- Docking Parameters : Use Lamarckian genetic algorithm (50 runs, 25 million energy evaluations). Key interactions include:
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., sorafenib). RMSD <2.0 Å indicates reliable pose prediction .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- MTT Assay : Test against HepG2 (liver) and HT-29 (colon) cancer cell lines. Incubate with 10–100 μM compound for 48–72 hours. Express viability as % relative to DMSO controls .
- Selectivity Index : Compare IC₅₀ values with normal cell lines (e.g., HEK293) to assess toxicity.
- Mechanistic Follow-Up : Use flow cytometry (Annexin V/PI staining) to confirm apoptosis induction .
Advanced: What crystallographic techniques characterize the solid-state structure, and how do substituents affect packing?
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (acetone/water). Key parameters:
- Space group: P2₁/c (common for sulfonamides).
- Hydrogen-bonding networks between sulfonamide NH and nitro oxygen stabilize the lattice .
- Impact of Methoxy Groups : Bulky 3,4-dimethoxy substituents increase torsional angles, reducing π-π stacking efficiency compared to unsubstituted analogues .
Advanced: How to design SAR studies to optimize this compound’s bioactivity?
- Core Modifications :
- Replace 2-nitro with 2-cyano to enhance electron-withdrawing effects.
- Introduce halogen (Cl/F) at the benzene ring’s para position to improve lipophilicity (logP) .
- Side Chain Variations :
- In Silico Screening : Use SwissADME to predict ADMET properties and prioritize analogues with favorable bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
